1-(3-Chlorophenyl)piperidine
Description
1-(3-Chlorophenyl)piperidine is a piperidine derivative featuring a chlorophenyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol and a CAS number of 102563-84-8 . The compound is synthesized via gold-catalyzed one-pot multicomponent reactions or modified alkylation protocols, achieving yields up to 98% (e.g., compound 5gaa in ) . Its structural versatility and electronic properties (logP = 3.4) make it a key intermediate in medicinal chemistry, particularly for targeting sigma-1 receptors (S1R) or enzymes like poly(ADP-ribose) polymerase (PARP) .
Properties
IUPAC Name |
1-(3-chlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPOWXASJSUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436919 | |
| Record name | 1-(3-chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102563-84-8 | |
| Record name | 1-(3-chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)piperidine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Ring Modifications and Isomerism
- Cyclohexane vs. Cyclopentane Rings : 3-Cl-PCP (a cyclohexane-containing derivative) exhibits superior stability and receptor binding compared to a cyclopentane-based isomer (ranked third in machine learning predictions) .
- Piperidine vs. Pyrrolidine : Piperidine derivatives generally show higher metabolic stability than pyrrolidine analogs, as seen in PARP inhibitors (tertiary piperidines like 15a vs. secondary amines) .
Pharmacological and Biochemical Comparisons
Sigma-1 Receptor (S1R) Binding
Compounds with the 1-(3-phenylbutyl)piperidine scaffold (e.g., RC-33) bind S1R via salt bridges with Glu172 . Structural variations impact RMSD values and orientation:
- High RMSD (>4 Å) : Larger hydrophobic groups (e.g., compounds 37, 62 ) reorient the piperidine group away from helices α4/α5 but maintain Glu172 interactions .
- Low RMSD : 1-(3-Chlorophenyl)piperidine derivatives likely adopt similar pharmacophore patterns, balancing hydrophobic cavity fit and salt bridge stability .
Enzyme Inhibition
- PARP Inhibition : Tertiary piperidines (e.g., 15c ) outperform secondary amines (IC₅₀ ~0.1 µM vs. >1 µM) due to enhanced hydrophobic interactions .
- α-Glucosidase Inhibition : Piperidine derivatives with hydroxylated benzyl groups (e.g., compound 6 in ) achieve IC₅₀ = 0.207 mM , surpassing acarbose (IC₅₀ = 0.353 mM) .
Structural Alerts and Toxicity
- Piperidine Derivatives: While this compound lacks explicit alerts, analogs like 1-(1-oxo-3-phenylpropenyl)piperidine trigger structural warnings for genotoxicity .
Industrial and Natural Occurrence
Biological Activity
1-(3-Chlorophenyl)piperidine, also known as Pitolisant, is an organic compound with significant biological activity, particularly as an antagonist/inverse agonist at the histamine H3 receptor. This compound has garnered attention for its potential therapeutic applications, including its role in increasing histamine levels in the brain, which is crucial for regulating sleep and wakefulness.
The primary mechanism of action for this compound involves its interaction with the histamine H3 receptor. By blocking these receptors, the compound promotes the synthesis and release of histamine, thereby enhancing neuronal communication in areas of the brain associated with alertness and cognitive function. This action is particularly beneficial in conditions such as narcolepsy and other sleep disorders.
Pharmacokinetics
The pharmacokinetics of this compound indicate that it should be initiated at a low effective dose, with a maximum recommended dose of 36 mg/day. Factors such as hepatic or renal impairment can influence drug concentrations, potentially increasing the risk of side effects like QT prolongation.
This compound interacts with various enzymes and proteins, notably cytochrome P450 enzymes involved in drug metabolism. This interaction can lead to modulation of metabolic pathways, affecting the efficacy and safety profiles of concomitant medications.
| Property | Description |
|---|---|
| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes |
| Cell Signaling | Influences PI3K/Akt signaling pathway |
| Metabolic Impact | Alters drug metabolism and potential drug interactions |
Cellular Effects
Research indicates that this compound has notable effects on cellular processes, influencing gene expression and cellular metabolism. For instance, it has been shown to affect cell survival pathways through its modulation of signaling cascades.
Case Study: Cellular Impact in Animal Models
In animal studies, varying doses of this compound exhibited different effects. Low doses were generally well-tolerated, while higher doses led to adverse outcomes such as respiratory paralysis and multiple organ dysfunctions. This highlights the importance of dosage regulation in therapeutic applications.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation : Can form N-oxides.
- Reduction : Converts to amine derivatives.
- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, peracids | N-oxides |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Amines, thiols | Substituted piperidine derivatives |
Research Applications
This compound has been studied for various applications:
- Chemistry : Serves as an intermediate in synthesizing organic compounds.
- Biology : Investigated for its effects on neurotransmitter systems.
- Medicine : Ongoing research explores its potential for treating sleep disorders and other conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
